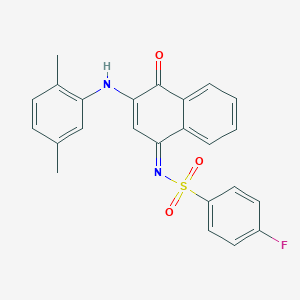
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide, also known as DS-8273a, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DS-8273a is a small molecule inhibitor of the protein kinase B-Raf, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is involved in the regulation of cell growth, differentiation, and survival, and dysregulation of this pathway is commonly observed in cancer.
Mécanisme D'action
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide inhibits the activity of B-Raf by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets in the MAPK pathway, leading to inhibition of cell growth and survival.
Biochemical and Physiological Effects:
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has been shown to reduce tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has several advantages for use in lab experiments. It is a highly specific inhibitor of B-Raf, which allows for the study of the role of this kinase in the MAPK pathway. In addition, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has been extensively characterized in preclinical studies, which provides a wealth of information for researchers. However, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide also has some limitations. It is a synthetic compound, which may limit its availability and increase its cost. In addition, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has not yet been tested in clinical trials, which limits its potential for therapeutic use.
Orientations Futures
There are several future directions for research on N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide. One area of interest is the potential use of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide in combination with other targeted therapies or chemotherapy agents. In addition, further studies are needed to determine the optimal dosing and administration of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide for therapeutic use. Finally, additional preclinical studies are needed to further characterize the biochemical and physiological effects of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide on cancer cells.
Méthodes De Synthèse
The synthesis of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide involves several steps, including the reaction of 2,5-dimethylaniline with 2-chloro-1,4-naphthoquinone to form 3-(2,5-dimethylanilino)-1,4-naphthoquinone. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to form the final product, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide.
Applications De Recherche Scientifique
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide inhibits the growth of a variety of cancer cell lines, including melanoma, colorectal, and lung cancer cells. In addition, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has shown efficacy in animal models of cancer, including xenograft and genetically engineered mouse models.
Propriétés
Formule moléculaire |
C24H19FN2O3S |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
(NZ)-N-[3-(2,5-dimethylanilino)-4-oxonaphthalen-1-ylidene]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C24H19FN2O3S/c1-15-7-8-16(2)21(13-15)26-23-14-22(19-5-3-4-6-20(19)24(23)28)27-31(29,30)18-11-9-17(25)10-12-18/h3-14,26H,1-2H3/b27-22- |
Clé InChI |
RUGYFTWKVAIBTP-QYQHSDTDSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)F)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC(=C(C=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281242.png)
![Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281244.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281245.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281246.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281248.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281250.png)
![Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281251.png)
![(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide](/img/structure/B281252.png)
![Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281254.png)
![Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281255.png)
![Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281256.png)
![Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281258.png)
![Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281259.png)